molecular formula C11H18O B097153 1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane CAS No. 15404-57-6

1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane

Cat. No. B097153
CAS RN: 15404-57-6
M. Wt: 166.26 g/mol
InChI Key: XGJCOUZDKSYXMP-UHFFFAOYSA-N
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Description

1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane, commonly known as TMOBH, is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of TMOBH is not fully understood, but it is believed to involve the inhibition of protein synthesis. TMOBH has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins.

Biochemical And Physiological Effects

TMOBH has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. TMOBH has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

TMOBH has several advantages for lab experiments, including its ease of synthesis and its ability to act as a chiral building block. However, TMOBH also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of TMOBH, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its properties as a chiral building block for the synthesis of new compounds. Additionally, the potential use of TMOBH in material science and other fields should also be explored.
Conclusion:
In conclusion, TMOBH is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMOBH has shown promising results in various studies and its potential for further research should be explored.

Synthesis Methods

TMOBH can be synthesized through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with acetyl chloride in the presence of aluminum chloride.

Scientific Research Applications

TMOBH has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, TMOBH has been used as a chiral building block for the synthesis of various compounds. In material science, TMOBH has been used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, TMOBH has been studied for its potential as an anticancer agent.

properties

CAS RN

15404-57-6

Product Name

1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,3,3,7-tetramethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H18O/c1-7-8-5-6-11(7,4)9(12)10(8,2)3/h7-8H,5-6H2,1-4H3

InChI Key

XGJCOUZDKSYXMP-UHFFFAOYSA-N

SMILES

CC1C2CCC1(C(=O)C2(C)C)C

Canonical SMILES

CC1C2CCC1(C(=O)C2(C)C)C

Origin of Product

United States

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